3-Methylhept-6-YN-2-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methylhept-6-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3 |
InChI Key |
DOPIVMQYVUQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#C)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylhept 6 Yn 2 Ol
Propargylic Alcohol Synthesis Approaches
The formation of the propargylic alcohol functional group is a cornerstone of alkyne chemistry. These approaches typically involve the creation of a carbon-carbon bond between an alkyne fragment and a carbonyl compound.
Organometallic Additions to Allyl Ketones (e.g., Allylacetone with Ethynylmagnesium Bromide)
A direct and fundamental method for synthesizing propargylic alcohols is the nucleophilic addition of an organometallic acetylide to a ketone. libretexts.org For the synthesis of 3-Methylhept-6-yn-2-ol, this involves the reaction of an ethynyl (B1212043) organometallic reagent with an appropriate allyl ketone. Specifically, the Grignard reagent ethynylmagnesium bromide serves as a potent nucleophile. orgsyn.orgsigmaaldrich.com
The reaction mechanism begins with the nucleophilic attack of the acetylide carbanion from ethynylmagnesium bromide on the electrophilic carbonyl carbon of allylacetone (5-hexen-2-one). This 1,2-addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as a saturated ammonium (B1175870) chloride solution, protonates the alkoxide to yield the final tertiary alcohol product, this compound. libretexts.orgorgsyn.org The use of Grignard reagents is a well-established method for forming C-C bonds and accessing tertiary alcohols from ketones. organic-chemistry.org
| Reactant | Reagent | Solvent | Product |
| Allylacetone (5-hexen-2-one) | Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | This compound |
Generation from Methyl Ketene (B1206846) and Calcium Acetylide Intermediates in Analogous Alkyne Alcohol Synthesis
An alternative, though less direct, conceptual approach leverages inexpensive and readily available starting materials like calcium carbide (CaC₂). Calcium carbide serves as a convenient and safe source of acetylene (B1199291) gas upon reaction with water. byjus.comnih.gov This in situ generated acetylene can be converted into a nucleophilic acetylide species.
In the context of alkyne alcohol synthesis, calcium carbide can be used in a one-pot, three-component coupling reaction. uantwerpen.be A proposed mechanism involves the generation of calcium acetylide from CaC₂ and water. nih.gov This acetylide can then be activated by a transition metal, such as copper(I), to form a copper acetylide intermediate. This species can then engage in a nucleophilic attack on a carbonyl group. While a direct reaction with highly reactive methyl ketene is not a standard documented route for this specific target, the underlying principle involves the nucleophilic addition of an acetylide, generated from calcium carbide, to a carbonyl-containing substrate. uantwerpen.beresearchgate.net This highlights the utility of calcium carbide as a foundational building block in the synthesis of more complex alkynes. researchgate.net
Metal-Mediated and Catalytic Synthetic Routes
Modern synthetic chemistry increasingly relies on metal catalysts to achieve high efficiency, selectivity, and atom economy in constructing complex molecular architectures from simple precursors like enynes.
Cyclization via Dicobalt Hexacarbonyl Complexes
The interaction of alkynes with dicobalt octacarbonyl, Co₂(CO)₈, forms stable dicobalt hexacarbonyl alkyne complexes. wikipedia.org These complexes are pivotal intermediates in powerful synthetic transformations, most notably the Pauson-Khand reaction, which is used to synthesize cyclopentenones. acs.org In the context of an enyne alcohol like this compound, the alkyne moiety can be complexed with the dicobalt center.
This complexation significantly alters the reactivity of the alkyne, facilitating intramolecular cyclization reactions between the alkyne and the tethered alkene. acs.org The reaction proceeds through the coordination of the enyne to the cobalt center, followed by insertion of the alkene and subsequent carbonyl insertion and reductive elimination to form a new bicyclic structure. This methodology provides a robust pathway for constructing five-membered rings from acyclic enyne precursors. rsc.org
| Precursor Type | Reagent | Key Intermediate | Reaction Type |
| 1,6-Enyne | Dicobalt Octacarbonyl [Co₂(CO)₈] | (Alkyne)Co₂(CO)₆ Complex | Intramolecular Cyclization (Pauson-Khand) |
Indium(III)-Catalyzed Cascade Cycloisomerization of 1,5-Enynes
Indium(III) halides, such as InI₃ and InCl₃, have emerged as highly effective π-Lewis acid catalysts for promoting the cycloisomerization of enynes. acs.orgmdpi.com These reactions are atom-economical and can proceed under mild conditions to generate complex polycyclic frameworks. acs.orgresearchgate.net The catalyst activates the alkyne toward intramolecular nucleophilic attack by the alkene, initiating a cascade of cyclizations.
For 1,5-enynes, Indium(III) iodide (InI₃) at a low catalyst loading (5 mol%) can efficiently promote a double cycloisomerization, proceeding through a 6-endo-dig cyclization pathway. acs.org While the specified substrate is a 1,5-enyne, similar catalysis can be applied to 1,6-enynes, where the reaction pathway can be influenced by the substitution pattern, potentially leading to different ring systems via 5-exo or 6-endo pathways. proquest.com The efficiency of the reaction and the stereochemical outcome are key advantages of this methodology. researchgate.net
| Enyne Substrate | Catalyst | Solvent | Temperature | Outcome | Yield |
| (E)-Aryl 1,5-Enyne | InI₃ (5 mol %) | Toluene | Room Temp | Tricyclic 6-endo product | 86% acs.org |
| 1,6-Enyne (Propargyl) | InCl₃ (5 mol %) | Toluene | 40 °C | Bicyclic 5-exo product | 90% proquest.com |
Palladium-Catalyzed Cascade Reactions Utilizing Enallene Precursors (e.g., from 2-Methylhept-6-en-3-yn-2-ol)
Palladium catalysis offers a versatile platform for a wide range of transformations involving enynes and their isomers, enallenes. An enyne precursor such as 2-Methylhept-6-en-3-yn-2-ol can be a substrate in palladium-catalyzed cascade reactions that may proceed through various intermediates to form cyclic products. rsc.org
These cascade reactions can involve several distinct steps within a single synthetic operation, such as isomerization of the enyne to an allene, followed by cyclization and subsequent functionalization. For instance, a palladium catalyst can initiate a hydropalladation or carbopalladation of the alkyne, followed by an intramolecular insertion of the alkene. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or cross-coupling, to yield the final product. The specific pathway and resulting molecular structure are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.
| Precursor Type | Catalyst System | Reaction Type | Potential Products |
| Enynes / Enallenes | Palladium Complex (e.g., Pd(PPh₃)₄) | Cascade Cyclization/Annulation | Functionalized Indenones, Bicyclic compounds |
Stereoselective Synthesis of this compound and Related Chiral Alkynols
The creation of specific stereoisomers of this compound and analogous chiral alkynols necessitates the use of highly selective synthetic methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.
Stereocontrolled Approaches via Wittig Reactions (e.g., for Z-Alkene Isomers)
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. A key feature of the Wittig reaction is its inherent stereoselectivity, which is largely dependent on the nature of the ylide. For the synthesis of Z-alkene isomers, unstabilized ylides—typically those bearing alkyl or hydrogen substituents on the ylidic carbon—are employed. wikipedia.org
The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. pitt.edu With unstabilized ylides under salt-free conditions, the kinetic product is predominantly the cis (or Z) oxaphosphetane, which then decomposes to furnish the Z-alkene and triphenylphosphine (B44618) oxide. wikipedia.orgpitt.edu This selectivity is attributed to the geometry of the transition state leading to the oxaphosphetane.
While a direct Wittig reaction to form a precursor to this compound is not explicitly detailed in readily available literature, the principle can be applied to the synthesis of related chiral secondary alcohols with Z-alkene moieties. For instance, the reaction of an appropriate α-alkoxy aldehyde with an unstabilized ylide could be envisioned to construct the carbon skeleton with the desired Z-configuration. The stereochemistry at the alcohol center would be established in a separate step or by using a chiral aldehyde.
A general representation of a Z-selective Wittig reaction for a chiral secondary alcohol is shown below:
| Aldehyde (Chiral) | Ylide (Unstabilized) | Product (Z-alkene) |
| R-CH(OR')-CHO | Ph₃P=CHR'' | R-CH(OR')-CH=CHR'' (Z-isomer) |
This table represents a generalized scheme for the application of the Wittig reaction in the synthesis of chiral Z-alkenes.
Enantioselective-Catalyzed Reactions for Chiral Building Blocks
The enantioselective addition of nucleophiles to prochiral carbonyl compounds is a fundamental strategy for the synthesis of chiral alcohols. In the context of this compound, the key chiral center is the secondary alcohol. This can be constructed through the enantioselective alkynylation of an appropriate aldehyde. This transformation can be achieved using a terminal alkyne and a catalytic system composed of a metal salt and a chiral ligand. princeton.edursc.org
A variety of chiral ligands, often amino alcohols, have been developed to promote the highly enantioselective addition of zinc alkynylides to aldehydes. rsc.orgnih.gov For example, new inexpensive chiral amino alcohol-based ligands have been shown to be effective for the asymmetric alkynylation of both aliphatic and aromatic aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantiomeric excess (up to 99% ee). rsc.org
A typical procedure involves the in-situ formation of a zinc alkynylide, which is then added to the aldehyde in the presence of a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkynyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the propargylic alcohol.
Table 1: Enantioselective Alkynylation of Aldehydes with Phenylacetylene using a Chiral Amino Alcohol Ligand
| Aldehyde | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 98 | 98 |
| Cyclohexanecarboxaldehyde | 95 | 97 |
| Benzaldehyde | 99 | 95 |
Data adapted from a study on enantioselective alkynylation using a specific chiral amino alcohol-based ligand, demonstrating the general effectiveness of this approach. rsc.org The specific substrate for this compound synthesis is not detailed in this source.
Asymmetric Enynyl Metathesis in Related Compounds
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, typically ruthenium-based, that couples an alkene and an alkyne to form a 1,3-diene. wikipedia.orgnih.gov When applied intramolecularly, this is known as ring-closing enyne metathesis (RCEYM), a widely used strategy for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org
Asymmetric versions of enyne metathesis can be employed to construct chiral cyclic structures. While this methodology is primarily used for the synthesis of rings, the principles of stereochemical control are relevant to advanced organic synthesis. The desymmetrization of achiral ene-diyne substrates through ARCEYM can lead to the formation of exo-cyclic compounds with good yields and enantioselectivities. researchgate.net
Although not a direct route to an acyclic molecule like this compound, the strategic application of enyne metathesis in the synthesis of complex natural products highlights its potential for creating stereochemically rich molecules. nih.gov The development of new chiral catalysts for enyne metathesis continues to expand the scope of this powerful transformation.
Strategic Considerations in this compound Synthesis
The successful synthesis of a target molecule like this compound relies not only on the choice of reaction but also on careful consideration of catalysts, reaction conditions, and purification strategies to maximize yield and purity.
Catalyst Selection and Reaction Conditions (e.g., Tin(IV) Chloride)
Lewis acids play a crucial role in many organic transformations by activating electrophiles. Tin(IV) chloride (SnCl₄) is a strong Lewis acid that can be used to promote various reactions, including the addition of nucleophiles to carbonyls and the ring-opening of epoxides. researchgate.net
In the context of synthesizing alkynols, a potential strategy involves the Lewis acid-catalyzed addition of a terminal alkyne to an epoxide. The Lewis acid activates the epoxide by coordinating to the oxygen atom, making the epoxide carbons more electrophilic and susceptible to nucleophilic attack by the alkyne. This reaction can provide access to β-hydroxy alkynes, which are structurally related to the target molecule. The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) can be influenced by the nature of the Lewis acid and the substrate. acs.org While specific conditions for the use of Tin(IV) chloride in the synthesis of this compound are not readily documented, its general utility in promoting C-C bond formation makes it a relevant consideration.
Intermediate Isolation and Yield Optimization Techniques (e.g., Fractional Distillation, Stoichiometry Adjustment)
Intermediate Isolation and Purification: The purification of intermediates and the final product is critical for obtaining a compound of high purity. Fractional distillation is a powerful technique for separating liquid compounds with close boiling points. rochester.eduwikipedia.org This method is particularly useful for separating diastereomers, which often have small differences in their physical properties. google.com In a stereoselective synthesis that produces a mixture of diastereomers, fractional distillation can be employed to isolate the desired stereoisomer. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates). rochester.edu
Yield Optimization: Maximizing the yield of the desired product is a key goal in any synthetic sequence. This can be achieved through careful optimization of various reaction parameters.
Stoichiometry Adjustment: The ratio of reactants can have a significant impact on the outcome of a reaction. In asymmetric catalysis, the stoichiometry of the substrate, reagent, and catalyst must be carefully controlled to achieve high conversion and enantioselectivity. nih.gov Optimizing the catalyst loading is crucial to balance reaction efficiency with cost-effectiveness.
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized. For instance, in enantioselective reactions, lower temperatures often lead to higher enantioselectivities. The choice of solvent can influence the solubility of reactants and the stability of intermediates and transition states. Systematic screening of these conditions is often necessary to identify the optimal parameters for a given transformation. researchgate.net
Table 2: General Parameters for Optimization in Asymmetric Catalysis
| Parameter | Consideration | Desired Outcome |
| Catalyst Loading | Balance between reaction rate and cost | Minimum amount for efficient conversion |
| Ligand-to-Metal Ratio | Influence on catalyst activity and selectivity | Optimal ratio for highest enantioselectivity |
| Temperature | Effect on reaction rate and stereoselectivity | Often lower temperatures for higher selectivity |
| Solvent | Polarity, solubility, and coordinating ability | Solvent that maximizes rate and selectivity |
| Reactant Concentration | Impact on reaction kinetics and side reactions | Optimal concentration to favor the desired reaction pathway |
This table provides a general framework for the optimization of reaction conditions in asymmetric synthesis.
Continuous Flow Reactor Systems for Industrial Production
The transition from batch processing to continuous flow reactor systems represents a significant advancement in the industrial-scale synthesis of this compound. This modern approach offers substantial improvements in efficiency, safety, and scalability. Continuous flow chemistry utilizes systems where reagents are continuously pumped into a reactor, and the product is continuously removed. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Research into the continuous flow synthesis of this compound has demonstrated its viability and advantages over traditional batch methods. Optimization studies have focused on key variables to maximize throughput and product quality. For instance, temperature and residence time have been shown to be critical parameters influencing the reaction's efficiency.
These findings underscore the precise control offered by continuous flow systems. The reliability of this setup for process intensification was confirmed through extended 24-hour experiments, which showed consistent productivity. researchgate.net An additional benefit of this continuous process is the simplification of purification. By employing an acid-base liquid-liquid extraction post-reaction, high purity this compound can be obtained without the need for costly and time-consuming chromatography. researchgate.net
The data below summarizes the key findings from the optimization of the continuous flow synthesis of this compound.
Table 1: Optimization of Continuous Flow Synthesis for this compound
| Entry | Temperature (°C) | Residence Time (min) | Overall Flow Rate (mL/min) | Isolated Yield (%) | Productivity ( g/day ) |
| 1 | 80 | 30 | Not Specified | 75 | 38.6 |
| 2 | 60 | 30 | 0.533 | 92 | 47.4 |
Elucidation of Reaction Mechanisms and Catalysis Involving 3 Methylhept 6 Yn 2 Ol
Mechanistic Investigations of Functional Group Transformations
The reactivity of 3-Methylhept-6-yn-2-ol is largely centered around the transformations of its hydroxyl and alkyne moieties. Understanding the mechanisms of these reactions is crucial for predicting product outcomes and designing synthetic pathways.
Oxidation Pathways of the Hydroxyl Moiety
The secondary alcohol group in this compound can be oxidized to a ketone, 3-Methylhept-6-yn-2-one. The choice of oxidizing agent is critical to prevent unwanted side reactions with the alkyne functionality.
Mild oxidizing agents are generally preferred for this transformation. One common method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) (DCM). The mechanism of this oxidation is thought to proceed through the formation of a chromate (B82759) ester intermediate. A base, such as pyridine (B92270) present in the reaction mixture, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone.
Stronger oxidizing agents, such as those based on chromium(VI) in aqueous acidic conditions (e.g., Jones reagent), can also effect the oxidation. However, these harsher conditions may lead to side reactions, including potential hydration of the alkyne.
| Oxidizing Agent | Solvent | Typical Product | Key Mechanistic Feature |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 3-Methylhept-6-yn-2-one | Formation of a chromate ester followed by elimination. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone/Water | 3-Methylhept-6-yn-2-one | Formation of a chromate ester, potential for alkyne hydration. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 3-Methylhept-6-yn-2-one | Hypervalent iodine reagent, mild conditions. |
Selective Reduction of Unsaturated Bonds (Alkyne and Alkene)
The terminal alkyne of this compound can be selectively reduced to either a cis-alkene or a trans-alkene, or fully reduced to an alkane, depending on the chosen reagent and reaction conditions. The presence of the hydroxyl group can influence the choice of catalyst and conditions.
Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is a standard method for the stereoselective synthesis of cis-alkenes from alkynes. The mechanism involves the syn-addition of hydrogen atoms to the alkyne triple bond on the surface of the catalyst. The catalyst's reduced activity prevents over-reduction to the alkane.
Partial Reduction to a trans-Alkene: The reduction of the alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds through a radical anion intermediate. The steric repulsion between the alkyl substituents in the intermediate vinyl radical favors a trans configuration before the second electron transfer and protonation steps occur.
Complete Reduction to an Alkane: Full saturation of the alkyne to the corresponding alkane, 3-methylheptan-2-ol, can be accomplished by catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
| Reducing Agent/Catalyst | Solvent | Product | Stereochemistry of Alkene |
| H₂, Lindlar's Catalyst | Ethanol | 3-Methylhept-6-en-2-ol | cis (Z) |
| Na, NH₃ (l) | Liquid Ammonia | 3-Methylhept-6-en-2-ol | trans (E) |
| H₂, Pd/C | Ethanol | 3-Methylheptan-2-ol | N/A |
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group of this compound can be converted into a good leaving group, allowing for nucleophilic substitution reactions. As a secondary alcohol, it can react via both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The subsequent departure of water would generate a secondary carbocation, which can then be attacked by a nucleophile. This Sₙ1 pathway may be accompanied by rearrangements, although in this specific structure, significant rearrangement is less likely.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate (-OTs) or a halide, without the need for strongly acidic conditions. For example, reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine can convert the alcohol to a chloride. This transformation can proceed through an Sₙ2-like mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.
| Reagent | Product | Proposed Mechanism |
| HBr (conc.) | 2-Bromo-3-methylhept-6-yne | Sₙ1-like, involving a carbocation intermediate. |
| SOCl₂, pyridine | 2-Chloro-3-methylhept-6-yne | Sₙ2-like, with inversion of configuration. |
| p-Toluenesulfonyl chloride, pyridine | 3-Methylhept-6-yn-2-yl tosylate | Formation of a tosylate ester. |
Hypohalogenation of Unsaturated Moieties in Related Alkynols
While direct hypohalogenation of this compound is not extensively documented, the reaction of related alkynols with hypohalous acids (HOX) or their equivalents provides insight into the potential reaction pathways. The terminal alkyne is susceptible to electrophilic addition.
The reaction of an alkyne with a hypohalite source, such as N-bromosuccinimide (NBS) in the presence of water, would likely proceed via the formation of a cyclic halonium ion intermediate. Subsequent attack by a water molecule would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the former triple bond. Tautomerization of the resulting enol would then yield an α-haloketone.
Pericyclic and Rearrangement Reactions
The structure of this compound, containing both an alcohol and an alkyne, does not lend itself directly to common pericyclic reactions like the Diels-Alder or Cope rearrangements without prior modification. However, the hydroxyl group can be utilized to initiate certain types of rearrangements.
Sequential Claisen Rearrangements
The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that typically involves an allyl vinyl ether. organic-chemistry.orgwikipedia.orglibretexts.orguchicago.edu For this compound to undergo a Claisen rearrangement, it would first need to be converted into a suitable precursor. A hypothetical sequence could involve the formation of an allyl ether followed by a rearrangement.
A more relevant transformation for this class of compound is the Johnson-Claisen rearrangement. wikipedia.orglibretexts.org This reaction involves heating an allylic alcohol with an orthoester in the presence of a weak acid catalyst. While this compound is not an allylic alcohol, this highlights a pathway where the hydroxyl group can initiate a rearrangement cascade after appropriate functionalization.
A hypothetical sequential rearrangement involving this compound would be a multi-step process. For instance, the alkyne could be selectively reduced to a cis-alkene, and the resulting allylic alcohol could then be subjected to a Johnson-Claisen rearrangement. A subsequent transformation of the product could potentially set up a second rearrangement, though such a sequence would be complex and highly dependent on the specific reagents and conditions employed. The classic Claisen rearrangement proceeds through a concerted, cyclic transition state, often with a chair-like geometry. chemistnotes.com
Cope Rearrangements
The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. For a substrate like this compound to undergo a classic Cope rearrangement, it would first need to be chemically modified to possess a 1,5-diene framework.
The mechanism of the Cope rearrangement is understood to be a concerted, pericyclic process that proceeds through a high-energy transition state. This transition state can be described as being structurally and energetically equivalent to a diradical, which accounts for the uncharged nature of the reaction while adhering to the principles of orbital symmetry. chemeurope.com The rearrangement involves the simultaneous breaking of the C3-C4 bond and formation of the C1-C6 bond in the 1,5-diene system, leading to an isomeric 1,5-diene.
Advanced Metal-Catalyzed Transformations and Mechanistic Insights
Indium(III)-Catalyzed Cycloisomerization Mechanisms
Indium(III) compounds are effective π-Lewis acids capable of activating unsaturated carbon-carbon bonds, such as those in alkynes, toward nucleophilic attack. syncatmeth.esrsc.org In the context of enynols like this compound, which is a 1,6-enyne, Indium(III) catalysts can promote complex cycloisomerization cascades.
The general mechanism commences with the coordination of the indium(III) catalyst (e.g., InI₃, InBr₃) to the alkyne moiety. syncatmeth.es This coordination acts as an electrophilic activation step, making the alkyne susceptible to intramolecular attack by the alkene, a process known as enyne cyclization. For 1,5-enynes, this typically proceeds via a 6-endo-dig cyclization. acs.orgsyncatmeth.es This initial cyclization can generate a non-classical carbocation intermediate, which then drives subsequent reactions. syncatmeth.es
Depending on the substrate structure and reaction conditions, this cascade can proceed through several pathways:
C-C Hydroarylation: If the enyne substrate contains a pendant aryl group, the carbocationic intermediate generated after the initial cyclization can be trapped by the arene in a Friedel-Crafts-type reaction. This results in the formation of a new carbon-carbon bond and the construction of a polycyclic framework. The process concludes with rearomatization through deprotonation and protodemetallation steps. syncatmeth.esacs.org
C-O Phenoxycyclization: Similarly, if a phenol (B47542) group is present, the electron-rich aromatic ring can act as the nucleophile, leading to a C-O cyclization event and the formation of fused heterocyclic systems like benzo[b]chromenes. acs.orgsyncatmeth.es
The choice of counterion on the indium(III) salt can significantly influence catalytic activity, with indium triiodide (InI₃) often showing superior results. syncatmeth.esacs.org
Table 1: Selected Indium(III) Catalysts and Conditions for 1,5-Enyne Cycloisomerization
| Indium Catalyst (mol %) | Solvent | Temperature (°C) | Typical Outcome | Reference |
|---|---|---|---|---|
| InI₃ (5) | Toluene | Room Temp | 6-endo-dig/endo-trig cascade | acs.org |
| InI₃ (5) | 1,2-Dichloroethane (DCE) | 60 | Stereoselective formation of tricyclic compounds | acs.org |
| InBr₃ (5) | DCE | 60 | Similar yield and diastereoselectivity to InI₃ | acs.org |
| InCl₃ (5) | DCE | 60 | Ineffective for the transformation | acs.org |
Palladium-Catalyzed Oxidative Carbonylation/Carbocyclization/Alkoxylation Cascades
Palladium catalysis enables powerful domino reactions that can rapidly build molecular complexity. An oxidative cascade involving carbocyclization, carbonylation, and alkoxylation provides an efficient route to complex esters from enyne or enallene precursors. nih.govdiva-portal.orgrsc.org
The catalytic cycle is initiated by a Pd(II) species. The proposed mechanism for a related enallenol substrate, which can be adapted for an enynol, involves several key steps: nih.gov
Coordination: The enyne substrate coordinates to the Pd(II) center.
Carbocyclization: An intramolecular attack of the alkene onto the palladium-activated alkyne (or allene) forms a new five- or six-membered ring and a carbon-palladium bond.
CO Insertion: Carbon monoxide (CO), typically supplied at atmospheric pressure, inserts into the newly formed C-Pd bond, generating an acyl-palladium intermediate.
Alkoxylation: A nucleophilic alcohol (which can be the solvent or a co-reagent) attacks the acyl-palladium species. This step forms the ester product and a Pd(0) species.
Re-oxidation: A stoichiometric oxidant, such as benzoquinone (BQ), is required to regenerate the active Pd(II) catalyst from Pd(0), closing the catalytic cycle.
This process is highly atom- and step-economical, constructing complex cyclic esters in a single operation. nih.govnih.gov
Copper(I)-Catalyzed 1,3-Cycloaddition Reactions (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a reaction that joins a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a 1,2,3-triazole. wikipedia.orgnih.gov This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org
The mechanism of the CuAAC differs significantly from the concerted thermal reaction:
Copper Acetylide Formation: The reaction begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne and a Cu(I) salt. This step is facilitated by a base that deprotonates the terminal alkyne. wikipedia.orgrsc.org
Azide Coordination and Cyclization: The organic azide then coordinates to a copper center. Mechanistic studies, including DFT calculations, suggest a dinuclear copper transition state may be involved, where one copper atom binds the acetylide and a second activates the azide. wikipedia.orgorganic-chemistry.org This assembly then proceeds through an unusual six-membered copper metallacycle intermediate. organic-chemistry.org
Ring Contraction and Product Release: The metallacycle rearranges and collapses to form the stable 1,4-disubstituted 1,2,3-triazole ring, regenerating the copper catalyst.
Unlike the thermal reaction, which often produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC is highly regioselective, yielding almost exclusively the 1,4-disubstituted product. wikipedia.orgorganic-chemistry.org The reaction is robust, tolerating a wide range of functional groups and can often be performed in aqueous conditions at room temperature. organic-chemistry.org
Table 2: Comparison of Thermal vs. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Reference |
|---|---|---|---|
| Mechanism | Concerted [3+2] cycloaddition | Stepwise, involves copper acetylide intermediate | wikipedia.orgorganic-chemistry.org |
| Temperature | Elevated temperatures required | Room temperature is often sufficient | wikipedia.orgorganic-chemistry.org |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | wikipedia.orgorganic-chemistry.org |
| Rate | Slow | Rate acceleration of 10⁷ to 10⁸ | organic-chemistry.org |
| Reaction Conditions | Sensitive, often requires inert atmosphere | Tolerant to aqueous conditions, wide pH range (4-12) | organic-chemistry.org |
Rhodium-Catalyzed Reactions of Related Enynyl Acetates with Arylboronic Acids
Rhodium complexes can catalyze sophisticated multi-component couplings. A notable example is the enantioselective reaction of 1,3-enynes, arylboronic acids, and imines. whiterose.ac.uknih.govresearchgate.net For a substrate like this compound, the hydroxyl group would first be converted to an acetate to create the requisite enynyl acetate structure.
The catalytic cycle for this transformation is proposed to involve the following key steps: nih.govresearchgate.net
Transmetalation: An active Rh(I) complex undergoes transmetalation with an arylboronic acid to form an arylrhodium(I) species. nih.gov
Carbometalation: The arylrhodium(I) species adds across the alkyne portion of the 1,3-enyne. This carbometalation step generates an alkenylrhodium(I) intermediate.
1,4-Rhodium(I) Migration: This is the crucial, selectivity-determining step. The rhodium center undergoes an alkenyl-to-allyl 1,4-migration, isomerizing the alkenylrhodium(I) species into a more reactive allylrhodium(I) species. whiterose.ac.uknih.gov
Nucleophilic Attack: The generated allylrhodium(I) intermediate acts as a nucleophile and attacks an electrophile, such as an imine, to form a new carbon-carbon bond and create a homoallylic amine derivative. whiterose.ac.uk
Catalyst Regeneration: The rhodium catalyst is regenerated to continue the cycle.
This reaction is powerful for rapidly building structural complexity, creating multiple new bonds and stereocenters with high enantioselectivity, controlled by a chiral ligand on the rhodium catalyst. whiterose.ac.ukresearchgate.net
Transition Metal-Catalyzed Radical Functionalization of Alkenes
Transition metals can also facilitate reactions through radical pathways, offering reactivity patterns complementary to two-electron processes. acs.orgscispace.com The functionalization of alkenes can be achieved using radical intermediates generated from alkynes.
A proposed mechanism for a nickel-catalyzed 1,2-difunctionalization of a terminal alkyne involves a Ni(I)/Ni(III) catalytic cycle: acs.org
Catalyst Activation: A Ni(0) or Ni(II) precatalyst generates the active Ni(I) species.
Transmetalation: The Ni(I) species reacts with a boronic acid to produce an Ar-Ni(I) intermediate.
Single-Electron Transfer (SET): The Ar-Ni(I) complex undergoes a single-electron transfer to an alkyl halide (R-X). This generates an alkyl radical (R•) and an Ar-Ni(II)-X species.
Radical Addition: The newly formed alkyl radical adds to the terminal alkyne of a substrate like this compound, creating a stereodefined alkenyl radical.
Radical Interception: The alkenyl radical is intercepted by the Ar-Ni(II)-X species, forming a key Ni(III) intermediate.
Reductive Elimination: The Ni(III) complex undergoes reductive elimination to release the final trisubstituted alkene product and regenerate the active Ni(I) catalyst.
This radical-mediated approach provides a unique method for the anti-selective difunctionalization of alkynes. acs.org
Kinetic and Stereochemical Aspects of this compound Reactions
The spatial arrangement of atoms in stereoisomers can lead to different energy barriers for reaction transition states, thereby affecting reaction rates. Similarly, in catalysis, the specific three-dimensional structure of a molecule can determine how it interacts with a catalyst, leading to highly specific product formations.
Influence of Stereoisomers on Reaction Rates
Currently, publicly available scientific literature and databases lack specific kinetic data detailing the influence of individual stereoisomers of this compound on reaction rates. General principles of stereochemistry suggest that the (R)- and (S)-enantiomers of a chiral molecule will exhibit identical reaction rates with non-chiral reagents. However, when reacting with other chiral molecules or in a chiral environment (such as a chiral solvent or catalyst), the diastereomeric transition states formed will have different energies, leading to different reaction rates.
For this compound, which has two chiral centers (at C2 and C3), four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric. It is expected that diastereomers would exhibit different reaction rates under both chiral and achiral conditions due to their distinct physical properties and steric arrangements.
Without experimental data, a quantitative comparison is not possible. A hypothetical data table illustrating how such data might be presented is included below for educational purposes.
Hypothetical Reaction Rate Data for Stereoisomers of this compound with a Chiral Reagent
| Stereoisomer | Relative Rate Constant (k_rel) |
| (2R,3R) | Data not available |
| (2S,3S) | Data not available |
| (2R,3S) | Data not available |
| (2S,3R) | Data not available |
Stereospecificity in Catalytic Cyclizations
Catalytic cyclization reactions involving chiral alkynyl alcohols are a powerful tool in organic synthesis for creating complex cyclic molecules with high stereocontrol. The stereochemistry of the starting material, this compound, would be expected to dictate the stereochemistry of the resulting cyclic product in a stereospecific reaction.
For instance, intramolecular cyclizations catalyzed by transition metals (e.g., gold, platinum, or palladium) are known to proceed through mechanisms where the stereochemical information from the substrate is transferred to the product. The hydroxyl group of this compound can act as an internal nucleophile, attacking the alkyne moiety upon activation by a metal catalyst. The facial selectivity of this attack would be influenced by the steric and electronic environment around the chiral centers.
Detailed research findings and specific examples of catalytic cyclizations for this compound are not readily found in the surveyed literature. Therefore, a definitive account of stereospecific pathways and the resulting products for this particular compound cannot be provided at this time.
Hypothetical Stereospecific Cyclization of this compound
Below is a hypothetical representation of how the stereochemistry of the starting material could influence the product in a catalytic cyclization.
| Starting Stereoisomer | Catalyst | Predicted Major Product Stereochemistry |
| (2R,3S)-3-Methylhept-6-yn-2-ol | Gold(I) Catalyst | Data not available |
| (2S,3R)-3-Methylhept-6-yn-2-ol | Gold(I) Catalyst | Data not available |
Advanced Spectroscopic and Computational Characterization in 3 Methylhept 6 Yn 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOE Effects)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing information on the connectivity and spatial arrangement of atoms. For a chiral molecule like 3-Methylhept-6-yn-2-ol, which has two stereocenters (at C2 and C3), four possible stereoisomers exist as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)).
Advanced NMR experiments, particularly the Nuclear Overhauser Effect (NOE), are critical for determining the relative stereochemistry of these diastereomers. wikipedia.org The NOE is a phenomenon where the irradiation of a specific nucleus can affect the intensity of the NMR signals of other nuclei that are in close spatial proximity (typically within 5 Å), regardless of the number of bonds separating them. wikipedia.orgyoutube.com By observing which protons show NOE correlations, the relative orientation of substituents around the chiral centers can be deduced.
In the case of this compound, an NOE experiment (such as a 2D NOESY) would be instrumental. For example, irradiation of the proton on C2 (the CH-OH group) would be expected to show an NOE enhancement with the proton on C3 if they are on the same face of the molecule (syn or cis relationship). Conversely, a lack of or a very weak NOE between these two protons would suggest an anti or trans relationship. Similarly, correlations between the methyl group at C3 and the protons at C2 and C4 can further constrain the conformational preferences and confirm the relative stereochemistry.
To determine the absolute configuration, NMR studies are often performed on diastereomeric derivatives formed by reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid. wikipedia.org The resulting esters exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra for the different stereoisomers, allowing for the assignment of the absolute stereochemistry. wikipedia.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts and NOE Correlations for a Diastereomer of this compound
| Proton | Predicted Chemical Shift (ppm) | Expected Key NOE Correlations |
| H on C2 (-CHOH) | 3.8 - 4.2 | H on C3, CH₃ on C1 |
| H on C3 (-CH(CH₃)-) | 1.8 - 2.2 | H on C2, CH₃ on C3, H on C4 |
| CH₃ on C1 (-CH(OH)CH₃) | 1.2 - 1.4 | H on C2 |
| CH₃ on C3 (-CH(CH₃)CH₂-) | 0.9 - 1.1 | H on C3, H on C4 |
| H on C7 (≡CH) | 2.0 - 2.3 | H on C5 |
Mass Spectrometry (MS) in Structural Elucidation and Quantitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with fragmentation techniques (tandem MS or MS/MS), it offers detailed structural insights. nih.gov
For this compound (C₈H₁₄O, Molecular Weight: 126.20 g/mol ), the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is dictated by the functional groups present—the secondary alcohol and the terminal alkyne. jove.com Common fragmentation pathways for alcohols include:
α-Cleavage: The bond between C2 and C3 is likely to break, leading to the formation of a resonance-stabilized oxonium ion. This would result in a prominent peak at m/z 45 ([CH₃CH=OH]⁺) and a corresponding neutral radical. Another possible α-cleavage is the loss of the methyl group at C1, giving a peak at m/z 111. libretexts.org
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, which would produce a peak at m/z 108. libretexts.org
The terminal alkyne can also influence fragmentation, often leading to rearrangements and the formation of propargyl-type cations. The combination of these fragmentation pathways provides a unique fingerprint for the structural confirmation of this compound. youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | α-Cleavage (loss of C1 methyl) |
| 108 | [M - H₂O]⁺ | Dehydration |
| 83 | [M - C₂H₅O]⁺ | Cleavage at C2-C3 with H transfer |
| 45 | [C₂H₅O]⁺ | α-Cleavage at C2-C3 |
Chromatographic Techniques for Separation, Purity Assessment, and Stereoisomer Distinction
Chromatography is essential for separating the components of a mixture, assessing the purity of a compound, and distinguishing between stereoisomers.
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. russianlawjournal.org When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for quantitative analysis and purity assessment. wiley.comunnes.ac.id The area of the peak in the chromatogram is proportional to the concentration of the compound.
Coupling GC with a Mass Spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. This allows for positive identification of this compound and any impurities present in a sample. researchgate.net
To separate the enantiomers of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. researchgate.net Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols. phenomenex.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. researchgate.net By comparing the retention times of an unknown sample to those of known standards, the enantiomeric composition and enantiomeric excess (ee) can be determined. nih.gov
On a preparative scale, for the initial purification of this compound from a reaction mixture, flash column chromatography is a widely used and efficient technique. rochester.edurochester.edulibretexts.orgmit.edu This method uses a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity to separate compounds based on their differential adsorption to the silica. mit.edu By applying pressure (with air or nitrogen), the separation process is expedited. mit.edu The polarity of the eluent, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is optimized using thin-layer chromatography (TLC) to achieve the best separation of this compound from byproducts and starting materials. rochester.edu
Quantum-Chemical and Density Functional Theory (DFT) Studies
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in modern chemical research for complementing experimental data. researchgate.net DFT calculations can be used to model the three-dimensional structures of the different stereoisomers of this compound and to predict their relative energies and stabilities. researchgate.net
These computational studies can also be used to simulate spectroscopic properties. For instance, DFT calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in the assignment of complex spectra and to confirm stereochemical assignments. mdpi.com Furthermore, theoretical calculations of vibrational frequencies can help in the interpretation of infrared (IR) spectra. By modeling the transition states of potential reaction pathways, DFT can also provide insights into the reactivity and formation mechanisms of this compound. nih.gov
Elucidation of Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving this compound. Through quantum chemical calculations, researchers can identify the most probable pathways for its synthesis and subsequent transformations. These calculations are crucial for understanding the intricate dance of atoms during a chemical reaction.
The synthesis of propargyl alcohols like this compound often involves the nucleophilic addition of an acetylide to an aldehyde. upi.edu Theoretical models can elucidate the transition state of this reaction, revealing the geometry and energy of the fleeting molecular arrangement that dictates the reaction's speed and stereochemical outcome. For instance, in reactions such as the Meyer-Schuster rearrangement, which is common for propargyl alcohols, computational studies can pinpoint the key intermediates and transition states, offering a detailed mechanistic picture. researchgate.net
Theoretical investigations into the reactions of analogous compounds, such as the reaction of the propargyl radical with alcohols, have been performed using methods like M06-2X and MP2 theories, with energies evaluated at the CCSD(T)/CBS//MP2/cc-pVTZ level. tandfonline.com These studies help in understanding H-abstraction and OH-transfer channels, which could be relevant for the reactivity of this compound.
A hypothetical reaction pathway for the acid-catalyzed rearrangement of this compound to an enone could be computationally modeled. The calculated energies of the reactant, transition state, and product would provide critical thermodynamic and kinetic data, as illustrated in the representative table below.
Table 1: Calculated Thermodynamic Data for a Hypothetical Rearrangement of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
|---|---|---|
| This compound (Reactant) | 0.0 | 0.0 |
| Transition State | +25.3 | +24.8 |
This data is representative and based on typical values for similar reactions.
Computational Analysis of Conformation and Stereochemical Influence
Conformational analysis is vital for understanding how the three-dimensional structure of this compound affects its properties and reactivity. lumenlearning.com Due to the free rotation around its single bonds, the molecule can exist in various conformations, each with a different energy level. Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of these different spatial arrangements and identify the most stable conformers.
The presence of a chiral center at the C2 position means that this compound exists as two enantiomers (R and S). The stereochemistry of this center can significantly influence the outcome of its reactions. libretexts.org For instance, in stereodivergent syntheses of similar chiral alcohols, the pairing of a chiral catalyst with the chirality of the reactant can selectively produce different stereoisomers of the product. nih.govresearchgate.net DFT computational studies are instrumental in understanding the origins of this stereoselectivity by modeling the transition states of the competing reaction pathways. nih.govresearchgate.net
The relative stability of different conformers is influenced by steric and electronic effects. chemistrysteps.com For this compound, the interactions between the methyl group, the hydroxyl group, and the rest of the carbon chain will dictate the preferred conformation. A potential energy surface can be calculated by systematically rotating around the C2-C3 bond, revealing the energy barriers between different staggered and eclipsed conformations.
Table 2: Relative Energies of Staggered Conformers of this compound (Hypothetical)
| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 60° | Gauche | 0.5 |
| 180° | Anti | 0.0 |
This data is representative and based on typical values for similar acyclic alcohols.
The stereochemical configuration of the alcohol can also direct the approach of reagents in subsequent reactions. slideshare.net Computational models can simulate these approaches, providing a rationale for the observed diastereoselectivity in reactions where new stereocenters are formed. This predictive capability is invaluable in the design of stereoselective syntheses.
Applications of 3 Methylhept 6 Yn 2 Ol As a Building Block in Complex Organic Synthesis
Utilization in Natural Product Synthesis
The structural motifs present in 3-Methylhept-6-yn-2-ol make it an attractive starting material or intermediate for the synthesis of various natural products and their derivatives. The presence of a stereocenter allows for the development of enantioselective synthetic routes, which is crucial in the preparation of biologically active molecules.
Synthesis of Strigolactones and Derivatives
Strigolactones are a class of plant hormones that regulate various aspects of plant development. Due to their complex structures and low natural abundance, the development of synthetic routes to these compounds and their analogues is of significant interest. While direct utilization of this compound in the synthesis of the well-known strigolactone analogue GR24 has not been extensively documented, its structural features are amenable to the construction of the core components of these molecules. nih.govfrontiersin.org The synthesis of strigolactone analogues often involves the coupling of a butenolide D-ring with an ABC-ring system. The C8 backbone of this compound, with its inherent functionality, could be elaborated to form key intermediates for the ABC-ring system of novel, non-natural strigolactone derivatives. The terminal alkyne can be functionalized through various reactions, including hydroboration-oxidation to yield an aldehyde, which can then participate in cyclization reactions to form the A-ring. The secondary alcohol provides a handle for introducing further complexity and for controlling the stereochemistry of the final product.
| Strigolactone Analogue | Key Synthetic Strategy | Potential Role of this compound |
| GR24 | Enantioselective synthesis of the A-C ring system. acs.orgresearchgate.net | Precursor for the A-ring fragment after functional group manipulation. |
| Halogenated GR24 Analogs | Introduction of halogens to enhance biological activity. frontiersin.org | The aliphatic chain could be a scaffold for halogenation. |
Generation of Farnesol (B120207) Analogues
Farnesol and its analogues are important acyclic sesquiterpenoids with a range of biological activities. Research has demonstrated the use of a structurally similar compound, (E)-3-methylhept-2-en-6-yn-1-ol, in the solid-phase synthesis of farnesol analogues. This suggests a strong potential for this compound to serve as a valuable precursor in similar synthetic strategies. The terminal alkyne of this compound is particularly suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings in place of isoprene (B109036) units, leading to more polar farnesol analogues.
Stereoselective Preparation of Terpene Derivatives
The synthesis of terpene derivatives often requires precise control of stereochemistry. The chiral center in this compound makes it a useful chiral pool starting material for the stereoselective synthesis of various terpene precursors. The secondary alcohol can direct subsequent reactions, such as epoxidations or hydroxylations, to achieve the desired diastereoselectivity.
For example, the alkyne group can be selectively reduced to either a cis- or trans-alkene, which can then undergo further transformations. The stereochemistry at the C2 position can influence the facial selectivity of reactions along the carbon chain. Methodologies such as the Hoppe-Matteson-Aggarwal rearrangement could potentially be adapted to substrates derived from this compound for the stereoselective synthesis of allylic alcohols, which are common intermediates in terpene synthesis. researchgate.net
Role in Heterocycle Synthesis via Cascade Reactions
Cascade reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic frameworks from simple starting materials. The bifunctional nature of this compound, containing both a nucleophilic alcohol and an electrophilic alkyne, makes it an ideal substrate for cascade reactions.
Recent research has highlighted the use of secondary alkynyl alcohols in Brønsted acid-catalyzed carbocyclization cascades. rsc.orgrsc.orgresearchgate.net In these reactions, the alcohol can condense with an aldehyde to form an oxocarbenium ion. This intermediate can then be trapped intramolecularly by the alkyne, initiating a cascade of cyclizations to form fused heterocyclic ring systems. The use of a chiral, non-racemic secondary alcohol like this compound in such a cascade could lead to the diastereoselective formation of novel polycyclic systems. researchgate.net The substitution pattern of this compound would influence the regioselectivity and stereoselectivity of the cyclization, providing access to a diverse range of heterocyclic scaffolds.
| Cascade Reaction Type | Key Intermediates | Resulting Heterocycles |
| Alkynyl Prins Carbocyclization | Oxocarbenium/iminium ion | Fused heterotricycles, piperidines, 1,4-oxazepanes. rsc.orgrsc.orgresearchgate.net |
| Amine-mediated Transformation | Enamine/vinylogous amide | 2-methylene-2H-pyrans, substituted 3-hydroxy-9H-fluoren-9-ones. nih.gov |
Precursor Development for Advanced Organic Materials (e.g., Polymer Chemistry Contexts)
The terminal alkyne functionality of this compound makes it a promising monomer for the synthesis of functional polymers. The alkyne group can participate in various polymerization reactions, including thiol-yne "click" chemistry and transition-metal-catalyzed polymerizations. The secondary alcohol group can serve as a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of the polymer's properties. acs.org
The synthesis of alkyne-functionalized polyesters has been demonstrated, where an alkyne-containing monomer is incorporated into the polymer backbone via melt condensation. nih.govacs.orgresearchgate.net A similar approach could be employed with this compound, where the secondary alcohol could react with diacids or their derivatives to form a polyester. The pendant alkyne groups would then be available for cross-linking or further functionalization. The chirality of the monomer could also lead to the formation of polymers with specific secondary structures.
Furthermore, the copolymerization of alkyne-containing monomers, such as glycidyl (B131873) propargyl ether, has been shown to yield hyperbranched polymers with a high density of alkyne functionalities. rsc.org This suggests that derivatives of this compound could also be used to create highly functionalized, three-dimensional polymer architectures.
| Polymerization Strategy | Functional Group Utilized | Potential Polymer Properties |
| Thiol-yne "click" chemistry | Terminal Alkyne | Cross-linked networks, elastomers. nih.govacs.orgresearchgate.net |
| Melt Condensation Polymerization | Secondary Alcohol | Functional polyesters, degradable materials. nih.govacs.orgresearchgate.net |
| Post-polymerization Modification | Secondary Alcohol | Tunable solubility, introduction of bioactive moieties. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
